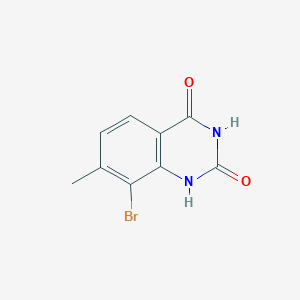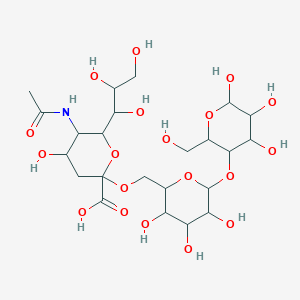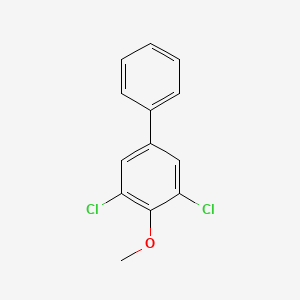![molecular formula C8H7BrN2O B12094102 {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)
{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol is a heterocyclic compound that features a bromine atom at the 6th position of a pyrrolo[3,2-b]pyridine ring system, with a methanol group attached to the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of Pyrrolo[3,2-b]pyridine: : The synthesis typically begins with the bromination of pyrrolo[3,2-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperatures.
-
Methanol Addition: : The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanol. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
-
Substitution: : The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often involving a catalyst or a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Major Products
Oxidation: {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanal or {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}carboxylic acid.
Reduction: 1H-pyrrolo[3,2-b]pyridin-3-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Biological Probes: Used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry
Material Science:
Mecanismo De Acción
The mechanism by which {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[3,2-b]pyridin-3-ylmethanol: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-chloro-1H-pyrrolo[3,2-b]pyridin-3-ylmethanol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom at the 6th position in {6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H7BrN2O |
|---|---|
Peso molecular |
227.06 g/mol |
Nombre IUPAC |
(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-7-8(11-3-6)5(4-12)2-10-7/h1-3,10,12H,4H2 |
Clave InChI |
AXVJVUQYMCCGFK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1NC=C2CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Ethoxy-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12094032.png)



![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)




![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)


![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)
